

PD0166285: A Technical Guide to a Dual Inhibitor of Wee1 and PKMYT1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **PD0166285**, a pyrido[2,3-d]pyrimidine compound that functions as a potent dual inhibitor of the Wee1 and PKMYT1 kinases. By targeting these critical regulators of the G2/M cell cycle checkpoint, **PD0166285** represents a significant tool for cancer research and a potential therapeutic agent, particularly in tumors with specific genetic backgrounds such as TP53 mutations.

Core Mechanism of Action

PD0166285 exerts its anti-tumor effects by abrogating the G2/M checkpoint, forcing cells with DNA damage to prematurely enter mitosis, a process known as mitotic catastrophe, which ultimately leads to cell death.[1] This is achieved through the simultaneous inhibition of two key kinases:

- Wee1: A nuclear kinase that phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1) on the Tyr15 residue.[2]
- PKMYT1 (Myt1): A membrane-associated kinase that inhibits CDK1 through phosphorylation of both Thr14 and Tyr15 residues.[1][3]

By inhibiting both Wee1 and PKMYT1, **PD0166285** effectively prevents the inhibitory phosphorylation of CDK1, leading to its activation and the subsequent entry into mitosis, regardless of the cell's DNA damage status. This dual inhibition is particularly effective in



cancer cells with a deficient G1 checkpoint, often due to p53 mutations, as they become heavily reliant on the G2/M checkpoint for DNA repair before cell division.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for **PD0166285**, providing a comparative overview of its potency and cellular effects.

Table 1: In Vitro Inhibitory Activity of PD0166285

Target	IC50 Value	Assay Type	Reference
Wee1	24 nM	Cell-free kinase assay	[1][5]
PKMYT1 (Myt1)	72 nM	Cell-free kinase assay	[1][5]
Chk1	3.433 μΜ	Cell-free kinase assay	[5][6]

Table 2: Cellular Activity of PD0166285 in Cancer Cell Lines



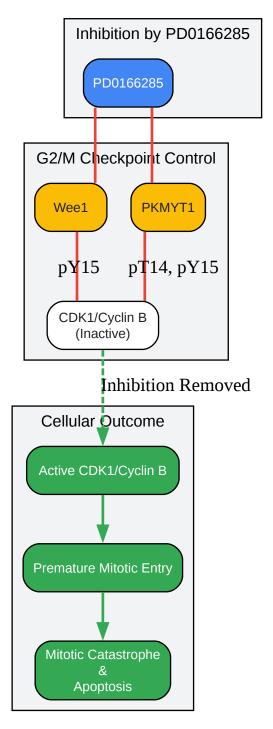
Cell Line(s)	Concentration	Effect	Reference
Various Cancer Cell Lines	0.5 μΜ	Dramatic inhibition of irradiation-induced Cdc2 (CDK1) phosphorylation at Tyr15 and Thr14	[5][7]
Esophageal Squamous Carcinoma (ESCC) Cells	234 - 694 nM (IC50)	Inhibition of cell viability	[1]
B16 Mouse Melanoma Cells	0.5 μΜ	G2 checkpoint abrogation and arrest in the early G1 phase	[8][9]
p53 mutant HT29 cells	Not specified	Radiosensitization	[7]
TP53 mutant Lung Squamous Cell Carcinoma	200 - 800 nM	G2/M phase arrest	[10]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical research workflow for evaluating **PD0166285**, the following diagrams are provided.

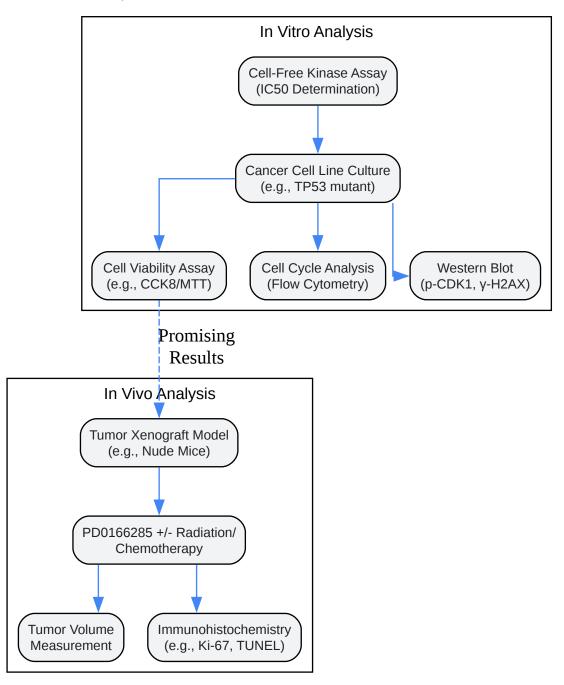


PD0166285 Mechanism of Action





Experimental Workflow for PD0166285 Evaluation



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